2-bromo-N-(2-chloroacetyl)benzamide - 571920-84-8

2-bromo-N-(2-chloroacetyl)benzamide

Catalog Number: EVT-3094106
CAS Number: 571920-84-8
Molecular Formula: C9H7BrClNO2
Molecular Weight: 276.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

This proposed synthesis route draws inspiration from similar reactions reported for the preparation of other benzamide derivatives [, , ].

Applications
  • Medicinal Chemistry: Benzamide derivatives have shown promising activity as antitumor [], antimicrobial [, ], and anti-inflammatory agents [].

N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide

    Compound Description: This compound is a benzamide derivative featuring a 4-fluorobenzamide group and a thiourea moiety with a 2-chlorophenyl substituent. It exhibits intramolecular N-H⋯(O,Cl) hydrogen bonding due to the ortho-chlorine on the phenyl ring. Crystal packing analysis reveals the significance of H⋯H, S⋯H/H⋯S, and Cl⋯H/H⋯Cl contacts. []

    Relevance: This compound shares the benzamide core structure with 2-bromo-N-(2-chloroacetyl)benzamide. Both compounds possess halogen substituents on their respective benzamide rings, though the positions and types of halogens differ. Additionally, both compounds contain a halogenated acyl group attached to the benzamide nitrogen. ()

N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide

    Compound Description: This compound is another benzamide derivative with a 4-fluorobenzamide group and a thiourea moiety, but it features a 4-bromophenyl substituent instead of 2-chlorophenyl. Unlike the previous compound, it exhibits intramolecular N-H⋯O hydrogen bonding. Crystal packing is dominated by H⋯H, C⋯H/H⋯C, and Br⋯H/H⋯Br contacts. []

    Relevance: This compound, similar to 2-bromo-N-(2-chloroacetyl)benzamide, belongs to the benzamide class and possesses a halogenated aromatic ring. It also features a thiourea group, presenting a structural variation compared to the chloroacetyl group in the target compound. ()

S-(2-bromo-2-chloro-1,1-difluoroethyl)glutathione (BCDFG) and S-(2-bromo-2-chloro-1,1-difluoroethyl)-L-cysteine (BCDFC)

    Compound Description: These compounds are glutathione and cysteine conjugates of 2-bromo-2-chloro-1,1-difluoroethene, a potential halothane degradation product. Both compounds exhibit nephrotoxicity in rats, causing various physiological and morphological changes in the kidneys. They are also cytotoxic to LLC-PK1 cells, with their toxicity dependent on renal bioactivation by cysteine conjugate beta-lyase. []

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide

    Compound Description: This compound is synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 2-chlorobenzoyl chloride. The crystal structure shows two chlorophenyl rings inclined at about 60° to the naphthoquinone ring system, with chlorine substituents in an anti conformation. The packing is characterized by close O⋯Br and Cl⋯Cl contacts, along with weak C—H⋯O and C—H⋯Cl interactions. []

3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide

    Compound Description: These compounds are a series of N-[2-(trifluoromethyl)phenyl]benzamide derivatives with different halogen substituents at the 3-position of the benzamide ring. The crystal structures reveal varying dihedral angles between the benzene rings depending on the halogen. []

    Relevance: These compounds, along with 2-bromo-N-(2-chloroacetyl)benzamide, belong to the benzamide class and share a common structural motif of a halogenated benzamide ring. The presence of a trifluoromethyl group on the phenyl ring represents a structural variation compared to the chloroacetyl group in the target compound. ()

4-Bromo-N-[(2-nitrophenyl)sulfonyl]benzamide and 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide

    Compound Description: These are isomeric nitrophenyl sulfonyl benzamide derivatives displaying three-dimensional supramolecular architectures arising from various interactions, including N—H⋯O, C—H⋯O, C—H⋯π, and π–π interactions. []

    Relevance: Both isomers, while containing a sulfonamide linkage instead of a simple amide as in 2-bromo-N-(2-chloroacetyl)benzamide, share the 4-bromobenzamide moiety. This structural similarity suggests potential commonalities in their chemical properties and potential biological activities. ()

N-(2-bromo-phenyl)-2-hydroxy-benzamide

    Compound Description: This compound serves as a base structure for a series of derivatives, including esters, hydrazides, and hydrazones. These derivatives were synthesized and tested for antifungal activity against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae. []

    Relevance: Similar to 2-bromo-N-(2-chloroacetyl)benzamide, this compound has a bromine substituent on the benzamide ring, although at the 2-position instead of the 4-position. Additionally, it features a 2-hydroxy group on the benzamide ring, a structural feature not present in the target compound. Despite these differences, the shared halogenated benzamide core suggests potential similarities in their chemical reactivity and potential biological activity profiles. ()

4-Bromo-N-(2-nitrophenyl)benzamide

    Compound Description: This compound, with two molecules in its asymmetric unit, exhibits dihedral angles of 16.78 (15)° and 18.87 (14)° between its benzene rings. It features intramolecular N—H⋯O hydrogen bonding and intermolecular interactions involving C—H⋯O and Br⋯Br contacts, contributing to its crystal packing. []

4-bromo-N-(2-hydroxyphenyl)benzamide

    Compound Description: This benzamide derivative is characterized by a 4-bromobenzamide group and a 2-hydroxyphenyl substituent attached to the amide nitrogen. The crystal structure reveals a twisted conformation with specific dihedral angles between the aromatic rings and the central amide plane. Intermolecular O—H⋯O and N—H⋯O hydrogen bonds form chains, further connected by C—H⋯O interactions into sheets. []

    Relevance: This compound shares the 4-bromobenzamide substructure with 2-bromo-N-(2-chloroacetyl)benzamide. The key difference lies in the substituent on the amide nitrogen; a 2-hydroxyphenyl group in this compound versus a chloroacetyl group in the target compound. This difference would influence their chemical reactivity, hydrogen bonding patterns, and potential biological profiles. ()

4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-(m-tolyl)benzamide

    Compound Description: This compound, synthesized from 4-chloro-N-hydroxy-N-(m-tolyl)benzamide and 2-(2-nitrophenyl)acetyl chloride, is characterized by a 4-chlorobenzamide moiety, a m-tolyl group, and a (2-nitrophenyl)acetoxy substituent on the amide nitrogen. []

    Relevance: Although this compound possesses a benzamide core, its structure significantly differs from 2-bromo-N-(2-chloroacetyl)benzamide. The presence of a chlorine instead of bromine on the benzamide ring, the addition of m-tolyl and (2-nitrophenyl)acetoxy groups, and the absence of a directly attached halogenated acetyl group contribute to their distinct structural features and likely different chemical properties. ()

3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide and 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide

    Compound Description: These compounds are acyclic imides with meta-bromo substitutions. They are synthesized via condensation reactions of 3-bromobenzoyl chloride with either 2-aminopyridine or 2-aminopyrimidine. []

2-Bromo-N-(dibenzylcarbamothioyl)benzamide

    Compound Description: This compound features a 2-bromobenzoyl group in an E conformation with respect to the thiono sulfur atom. The crystal structure reveals the molecule's stabilization by N—H⋯O intermolecular hydrogen bonds, forming a one-dimensional chain. []

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) and N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

    Compound Description: CTB and CTPB are activators of the p300 histone acetyltransferase (HAT) enzyme. CTPB possesses a pentadecyl chain absent in CTB. Molecular docking and dynamics simulations suggest that CTB forms stronger interactions with key residues in the p300 active site compared to CTPB. []

    Relevance: While both CTB and CTPB are benzamide derivatives, their structures differ significantly from 2-bromo-N-(2-chloroacetyl)benzamide. The presence of chlorine and trifluoromethyl groups on the phenyl ring, the ethoxy and potential pentadecyl substituents, and the absence of a bromine atom distinguish them from the target compound. ()

3-bromo-N-(2-hydroxy-1,1-di­methyl­ethyl)­benz­amide

    Compound Description: This compound features a 3-bromobenzamide group and a (2-hydroxy-1,1-dimethylethyl) substituent on the amide nitrogen. Its crystal structure reveals a two-dimensional network formed by hydrogen bonds and stacking interactions. []

    Relevance: This compound shares the bromobenzamide substructure with 2-bromo-N-(2-chloroacetyl)benzamide, although the bromine is at the 3-position instead of the 2-position. The distinct substituent on the amide nitrogen – (2-hydroxy-1,1-dimethylethyl) versus chloroacetyl – would significantly influence their overall chemical properties. ()

2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide

    Compound Description: This complex benzamide derivative contains a benzimidazole ring system, a tert-butyl group, and multiple methyl and amino substituents. The crystal structure highlights the molecule's bulky nature, with large dihedral angles between rings and limited evidence of π–π interactions. []

    Relevance: While this compound possesses a benzamide core, its structure is substantially different from 2-bromo-N-(2-chloroacetyl)benzamide. The presence of a benzimidazole ring system, a tert-butyl group, and multiple substituents on the amide nitrogen distinguishes it significantly from the target compound. ()

N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56) and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide (63)

    Compound Description: These compounds are potent GPR35 agonists exhibiting EC50 values of 0.059 μM and 0.041 μM, respectively. They share a common core structure consisting of a benzamide linked to a brominated phenyl ring bearing a tetrazole moiety. Compound 63 features an additional fluorine atom on the benzamide ring. []

    Relevance: These compounds, while possessing a benzamide moiety, differ significantly in their core structure compared to 2-bromo-N-(2-chloroacetyl)benzamide. The presence of a tetrazole ring, a methoxy group on the benzamide ring, and the absence of a chloroacetyl group highlight their structural distinctions. ()

N-(6,8-disubstituted coumarin-3-yl)benzamides (8a-c) and N-(5-bromo-8-methoxy-1-azacoumarin-3-yl) benzamide (9)

    Compound Description: These compounds are benzamide derivatives containing coumarin or azacoumarin moieties. They were synthesized and tested for their in vitro cytotoxic activity against the HepG2 cell line. Notably, compound 8a exhibited significant cytotoxic activity and induced cell cycle arrest at the G1/S phase. []

    Relevance: Despite containing a benzamide group, these compounds have very different structures compared to 2-bromo-N-(2-chloroacetyl)benzamide. The presence of coumarin or azacoumarin ring systems, the absence of a bromine atom, and the varying substituents on the benzamide and coumarin/azacoumarin moieties highlight their structural dissimilarity. ()

(R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide (JNJ-26070109)

    Compound Description: JNJ-26070109 is a potent and selective cholecystokinin 2 (CCK2) receptor antagonist. This compound demonstrated high affinity for human, rat, and dog CCK2 receptors and exhibited good oral bioavailability in preclinical studies. []

4-bromo-N-(di-R-carbamothioyl)benzamide (R = methyl, ethyl, n-propyl, n-butyl and phenyl)

    Compound Description: This series of compounds represents a set of 4-bromobenzamide derivatives, each featuring a thiocarbamoyl group with varying alkyl or aryl substituents. These compounds were used to synthesize Ni(II) and Cu(II) complexes, characterized by elemental analyses, FT-IR, and 1H-NMR spectroscopy. []

4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (6a–j)

    Compound Description: This series of compounds features a 4-(benzyloxy)benzamide core linked to a substituted azetidinone ring. The compounds were synthesized using ultrasound irradiation and exhibited promising anti-tubercular activity against Mycobacterium tuberculosis. Importantly, they were found to be non-cytotoxic against the human cancer cell line HeLa. []

    Relevance: Although this series contains a benzamide moiety, their structures differ significantly from 2-bromo-N-(2-chloroacetyl)benzamide. The presence of a benzyloxy group, an azetidinone ring, and the absence of a bromine atom and a chloroacetyl group highlights the structural distinctions between these compounds and the target compound. ()

N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide

    Compound Description: This compound serves as a parent structure for a series of analogues featuring halogen substituents on the benzamide ring. The analogues were tested for filaricidal activity against adult Brugia pahangi in jirds. Notably, fluoro-substituted analogues demonstrated higher activity than the parent compound. []

    Relevance: While this compound also contains a benzamide group, its structure differs significantly from 2-bromo-N-(2-chloroacetyl)benzamide. The presence of a thiazolylbenzimidazole moiety and the absence of a halogen atom on the benzamide ring distinguish it from the target compound. ()

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide

    Compound Description: This compound features a 4-bromobenzamide moiety and a 4-methoxy-2-nitrophenyl substituent attached to the amide nitrogen. The crystal structure reveals a nearly coplanar arrangement of the nitro and methoxy groups with their associated benzene ring. Intermolecular interactions, including C—H⋯O and C—H⋯Br contacts, contribute to the crystal packing. []

3-bromo-N-{(2s)-2-(4 -fluorophényl)-4-[3-(4-acétylpipérazin-1-yl)azétidin-1-yl]butyl}-n-méthyl-5-(trifluorométhyl)benzamide fumarate

    Compound Description: This complex benzamide derivative, formulated as a fumarate salt, is structurally characterized by a 3-bromo-5-(trifluoromethyl)benzamide core linked to a substituted azetidine ring. The compound shows potential for treating gastrointestinal disorders. []

    Relevance: This compound, while belonging to the benzamide class, differs significantly in its core structure compared to 2-bromo-N-(2-chloroacetyl)benzamide. The presence of a trifluoromethyl group, a substituted azetidine ring, and the absence of a chloroacetyl group highlight their structural distinctions. ()

N-(isoquinol-5-yl)-2-bromo-benzamide derivatives

    Compound Description: These derivatives are utilized in synthesizing benzo[c][1,8]phenanthroline derivatives, potential antitumor agents. One approach involves lithium diisopropylamide cyclization, while another uses a palladium-catalyzed internal biaryl coupling reaction. []

    Relevance: These compounds, although containing a benzamide moiety, differ structurally from 2-bromo-N-(2-chloroacetyl)benzamide. The presence of an isoquinoline ring and the absence of a chloroacetyl group on the amide nitrogen are key distinctions. The synthetic strategies employed for these compounds highlight their distinct reactivity compared to the target compound. ()

methyl {4(2)-[(dimethylamino)(oxo)-acetyl]phenyl}- and N -[4(2)-(2-bromo-2-chloroacetyl)phenyl]-carbamates

    Compound Description: These compounds are synthesized by reacting para - and ortho -acetyl-substituted methyl-N-phenylcarbamate with various reagents like N-bromosuccinimide, copper(II) acetate, and hydrobromic acid. []

3-chloro-7(5)-bromo-benzo-isoxazole

    Compound Description: This compound is synthesized from either bromofluorobenzene or 2-fluoro-5-bromobenzoic acid through a multi-step process involving acidification, esterification, reaction with N-acetyl-hydroxylamine, and chlorination. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

    Compound Description: This compound functions as a non-peptide CCR5 antagonist, exhibiting potential for preventing HIV-1 infection. It's synthesized via a multi-step process involving elimination, reduction, bromination, and coupling reactions, starting from commercially available materials. []

    Relevance: While this compound incorporates a benzamide substructure, its structure is substantially different from 2-bromo-N-(2-chloroacetyl)benzamide. The presence of a piperidine ring, a benzyloxy group, and the absence of a directly attached halogenated acetyl group contribute to its distinct structural features and likely different chemical properties and biological activities. ()

(E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide

    Compound Description: This benzamide derivative is characterized by a 4-bromobenzamide group and a 2-(1-(hydroxyimino)ethyl)phenyl substituent attached to the amide nitrogen. The (E)-configuration refers to the stereochemistry around the imine bond. []

Properties

CAS Number

571920-84-8

Product Name

2-bromo-N-(2-chloroacetyl)benzamide

IUPAC Name

2-bromo-N-(2-chloroacetyl)benzamide

Molecular Formula

C9H7BrClNO2

Molecular Weight

276.51

InChI

InChI=1S/C9H7BrClNO2/c10-7-4-2-1-3-6(7)9(14)12-8(13)5-11/h1-4H,5H2,(H,12,13,14)

InChI Key

JMARHYIKZSUVLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)CCl)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.